molecular formula C30H29N3OS B4265748 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide CAS No. 438219-28-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

货号: B4265748
CAS 编号: 438219-28-4
分子量: 479.6 g/mol
InChI 键: RNFZGNSIVLGKQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic molecule featuring:

  • A cyclohepta[b]thiophene core substituted with a cyano group at position 2.
  • A quinoline-4-carboxamide moiety with a methyl group at position 6 and a 4-(propan-2-yl)phenyl group at position 2.

This structural combination confers unique electronic, steric, and solubility properties, making it a candidate for diverse biological applications.

属性

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3OS/c1-18(2)20-10-12-21(13-11-20)27-16-24(23-15-19(3)9-14-26(23)32-27)29(34)33-30-25(17-31)22-7-5-4-6-8-28(22)35-30/h9-16,18H,4-8H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZGNSIVLGKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C4=C(S3)CCCCC4)C#N)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701105921
Record name N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-28-4
Record name N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701105921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, an isopropylphenyl compound, and a cycloheptathiene derivative. The reactions may involve:

    Nucleophilic substitution: to introduce the cyano group.

    Cyclization reactions: to form the cycloheptathiene ring.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to speed up the reactions.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

科学研究应用

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

相似化合物的比较

The target compound shares structural motifs with several analogs, primarily through its cyclohepta[b]thiophene core and carboxamide functionalities. Below is a detailed analysis of its differentiation from key analogs:

Structural and Functional Group Variations

Compound A : N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
  • Key Differences: Replaces the quinoline moiety with a nitro-substituted thiophene.
  • Nitro groups enhance electrophilicity but may increase toxicity .
Compound B : N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
  • Key Differences: Features a chromene-derived carboxamide instead of quinoline and a carbamoyl group instead of cyano.
  • The carbamoyl group may enhance metabolic stability compared to the cyano group .
Compound C : N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
  • Key Differences : Replaces the cyclohepta[b]thiophene core with a thiazole-thiophene hybrid.
  • Impact : The thiazole ring introduces nitrogen-based basicity, altering pH-dependent solubility. The nitro-thiophene group may confer redox activity absent in the target compound .
Key Observations:
  • Cyano Group: Common in cyclohepta[b]thiophene derivatives, it enhances electrophilicity and metabolic resistance but may reduce solubility.
  • Quinoline Moiety: Unique to the target compound, this group likely improves DNA/protein interaction via intercalation or planar stacking, a feature absent in thiophene or chromene analogs .
  • 4-(Propan-2-yl)phenyl Group : This lipophilic substituent may enhance membrane permeability compared to smaller groups (e.g., acetamide in Compound A).

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~500 g/mol (estimated) 367.51 g/mol 382.43 g/mol
LogP (Predicted) ~4.2 (high lipophilicity) ~3.1 ~2.8
Solubility Low in aqueous buffers Moderate (nitro-thiophene enhances polarity) High (chromene oxygen atoms)

生物活性

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex heterocyclic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C29H28N4O2SC_{29}H_{28}N_{4}O_{2}S, and it features a unique arrangement of thiophene and quinoline moieties that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Anticancer Activity : Studies have shown that related heterocyclic compounds can induce apoptosis in cancer cells through the intrinsic pathway. For instance, SK228, a compound in the same family, has been reported to promote cytochrome c release and caspase activation in tumor cell lines such as A549 and CL15 .
  • Inhibition of Metastasis : The compound may disrupt pathways involved in cell invasion and migration, notably through the FAK/Paxillin pathway. This mechanism is crucial for preventing metastasis in highly aggressive tumors .
  • DNA Interaction : Evidence suggests that similar compounds can intercalate into DNA, forming adducts that may lead to cytotoxic effects. This property is particularly relevant for compounds targeting rapidly dividing cells, such as those found in tumors .

Anticancer Efficacy

The following table summarizes the biological activity data of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
SK228A5490.20 - 2.58Apoptosis induction
Compound AMDA-MB-23111Tyrosine kinase inhibition
Compound BLNCaP48DNA intercalation

Case Studies

  • Study on SK228 : In vitro studies demonstrated that SK228 significantly reduced cell viability in lung cancer cell lines through apoptosis induction mechanisms. The study utilized Western Blot analysis to confirm the activation of caspases involved in programmed cell death .
  • Inhibition of Tumor Growth : Another study focusing on a derivative of this compound showed promising results in vivo, where it inhibited tumor growth in mouse models of breast cancer. The mechanism was attributed to its ability to inhibit key signaling pathways involved in tumor progression .
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate favorable absorption characteristics and low toxicity profiles in non-cancerous cell lines (e.g., VERO cells), suggesting potential for therapeutic use with minimal side effects .

常见问题

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires careful control of reaction conditions, including temperature, solvent choice (e.g., ethanol for reflux), and catalysts (e.g., piperidine for condensation steps). Purification methods like recrystallization from ethanol are essential to achieve >95% purity. Intermediate characterization via TLC ensures reaction progression .

Q. How can NMR and mass spectrometry (MS) be used to confirm structural integrity?

1H/13C NMR should confirm aromatic proton environments (e.g., quinoline protons at δ 7.5–8.5 ppm) and substituent integration (e.g., methyl groups at δ 2.1–2.9 ppm). High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ with <2 ppm error). For example, similar quinoline derivatives show diagnostic fragmentation patterns in MS spectra .

Q. What factors influence the compound’s stability during storage?

Stability is affected by moisture, light, and temperature. Store in airtight containers under inert gas (N2/Ar) at –20°C in dark conditions. Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% RH) can identify degradation pathways. Solubility in DMSO or ethanol should be confirmed empirically to avoid precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs with modified substituents?

Replace the cyclohepta[b]thiophen-2-yl group with tetrahydrobenzo[b]thiophene (, Table 1) or vary the quinoline 4-carboxamide moiety. Test analogs in target-specific assays (e.g., kinase inhibition). Computational docking (e.g., AutoDock Vina) predicts binding affinity changes, while IC50 comparisons reveal potency trends .

Q. What computational strategies predict metabolic liabilities in this compound?

Use in silico tools like Schrödinger’s ADMET Predictor or GLORYx to identify aldehyde oxidase (AO) or cytochrome P450 oxidation sites. Quantum mechanical calculations (e.g., DFT) model electron densities at reactive centers. Validate predictions with in vitro microsomal assays (human liver S9 fraction + NADPH) .

Q. How to resolve contradictions in reported biological activity across studies?

Orthogonal assays (e.g., SPR vs. cell-based assays) clarify target engagement. Control for batch-to-batch purity variations via HPLC-UV/ELSD. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays—standardize assay conditions (e.g., 1 mM ATP) .

Q. What experimental approaches assess metabolic stability in preclinical models?

Conduct hepatocyte incubations (rat/human) with LC-MS/MS quantification of parent compound depletion. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with positive controls (e.g., verapamil for CYP3A4 liability). Metabolite ID via HRMS/MS pinpoints oxidation or glucuronidation sites .

Q. How to evaluate polymorphism and its impact on bioavailability?

Screen crystalline forms via XRPD and thermal analysis (DSC/TGA). Solvent-drop grinding in 12 solvents identifies stable polymorphs. Dissolution testing in biorelevant media (FaSSIF/FeSSIF) correlates polymorph solubility with in vivo performance. For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture-induced phase changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。